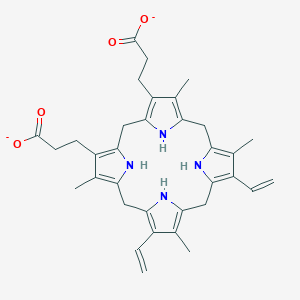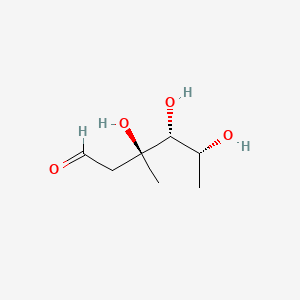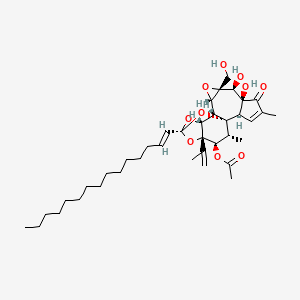
2,6-Piperidinedione, 1-octyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Piperidinedione, 1-octyl- is a derivative of glutarimide, a compound known for its presence in various pharmaceutical applications. This compound is characterized by a piperidine ring with two keto groups at positions 2 and 6, and an octyl group attached to the nitrogen atom. It is a white solid and is often used in the synthesis of other complex molecules due to its versatile chemical properties .
Preparation Methods
The synthesis of 2,6-Piperidinedione, 1-octyl- typically involves the initial formation of the piperidinedione ring, followed by the introduction of the octyl group. One common method involves the condensation of glutaric anhydride with an amine, followed by cyclization to form the piperidinedione ring. The octyl group can then be introduced through alkylation reactions using octyl halides under basic conditions .
Chemical Reactions Analysis
2,6-Piperidinedione, 1-octyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Scientific Research Applications
2,6-Piperidinedione, 1-octyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2,6-Piperidinedione, 1-octyl- involves its interaction with specific molecular targets. The compound’s structure allows it to interact with proteins and enzymes, potentially inhibiting their activity. For example, it can inhibit protein synthesis by interacting with ribosomal subunits, similar to other glutarimide derivatives .
Comparison with Similar Compounds
2,6-Piperidinedione, 1-octyl- can be compared with other similar compounds such as:
Glutarimide: The parent compound, known for its use in pharmaceuticals like lenalidomide and cycloheximide.
2,6-Diketopiperidine: Another derivative with similar structural features but different functional groups.
Cycloheximide: A potent inhibitor of protein synthesis, used in biological research. The uniqueness of 2,6-Piperidinedione, 1-octyl- lies in its specific octyl substitution, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N'-octylpentanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-2-3-4-5-6-7-11-15-13(17)10-8-9-12(14)16/h2-11H2,1H3,(H2,14,16)(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSSBMSSPYZGBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)CCCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101001460 |
Source


|
| Record name | N~1~-Octylpentanediimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101001460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80751-38-8 |
Source


|
| Record name | N-(N-Octyl)glutarimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080751388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~1~-Octylpentanediimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101001460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(6-Chloro-5-methoxy-2-methyl-1H-indol-3-YL)ethyl]acetamide](/img/structure/B1259326.png)

![Cyclopenta[c]thiophene](/img/structure/B1259328.png)



![Imidazo[4,5-c]pyrazole](/img/structure/B1259334.png)


![[(1R,2S,5R,9R,10S,11R,13R,14S,15R,16R)-7-ethyl-2,11-dihydroxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-14-yl] acetate](/img/structure/B1259339.png)


![[(1R,2S,3S,7S,8R,9R,10R,11R,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-4,12-dimethylidene-16-oxo-15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecan-7-yl] acetate](/img/structure/B1259343.png)

